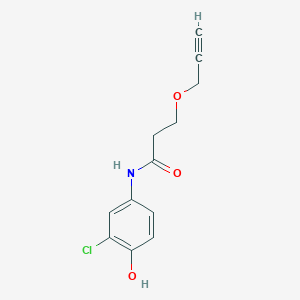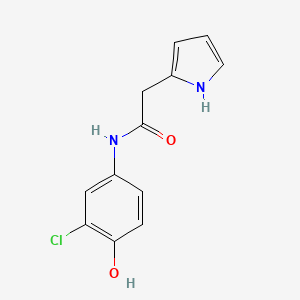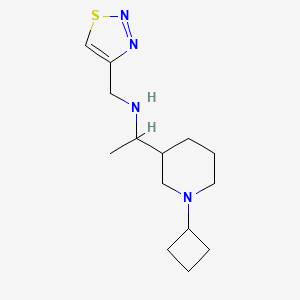
N-(3-chloro-4-hydroxyphenyl)-3-prop-2-ynoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-hydroxyphenyl)-3-prop-2-ynoxypropanamide, commonly known as CHPP, is a chemical compound with potential therapeutic applications. This compound has been studied for its ability to inhibit the activity of a specific enzyme, which is involved in the progression of several diseases. In
Mecanismo De Acción
The mechanism of action of CHPP involves its ability to inhibit the activity of 15-lipoxygenase, an enzyme involved in the production of inflammatory molecules. By inhibiting this enzyme, CHPP reduces the production of these molecules, which can contribute to the progression of several diseases. Additionally, CHPP has been shown to reduce the formation of beta-amyloid plaques in Alzheimer's disease, and to protect against the degeneration of dopaminergic neurons in Parkinson's disease.
Biochemical and Physiological Effects
CHPP has several biochemical and physiological effects. In cancer, CHPP has been shown to inhibit the production of inflammatory molecules, which can promote tumor growth. In Alzheimer's disease, CHPP has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, CHPP has been shown to protect against the degeneration of dopaminergic neurons, which are responsible for the motor symptoms of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CHPP is its potential therapeutic applications in several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, CHPP has been shown to have a relatively low toxicity profile, which makes it a promising candidate for further development. However, one limitation of CHPP is its relatively low solubility in water, which can make it difficult to administer in certain formulations.
Direcciones Futuras
There are several future directions for the study of CHPP. One direction is the development of new formulations that improve its solubility in water, which could increase its efficacy and ease of administration. Another direction is the study of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, the development of new analogs of CHPP could lead to compounds with improved activity and specificity for their target enzymes.
Métodos De Síntesis
The synthesis method of CHPP involves several steps. The starting material is 3-chloro-4-hydroxybenzoic acid, which is converted into its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with propargyl alcohol in the presence of a base, such as triethylamine, to form the propargyl ether. Finally, the propargyl ether is reacted with 3-aminopropanoic acid to yield CHPP.
Aplicaciones Científicas De Investigación
CHPP has been studied for its potential therapeutic applications in several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, CHPP has been shown to inhibit the activity of an enzyme called 15-lipoxygenase, which is involved in the production of inflammatory molecules that promote tumor growth. In Alzheimer's disease, CHPP has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, CHPP has been shown to protect against the degeneration of dopaminergic neurons, which are responsible for the motor symptoms of the disease.
Propiedades
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-3-prop-2-ynoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-2-6-17-7-5-12(16)14-9-3-4-11(15)10(13)8-9/h1,3-4,8,15H,5-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPDZPIWSUEOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCC(=O)NC1=CC(=C(C=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,4-dimethoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647953.png)
![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7647959.png)

![N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide](/img/structure/B7647983.png)
![2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B7647997.png)

![5-[1-[(2-Ethylpyrazol-3-yl)methyl]-4-methylpiperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7648005.png)
![N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide](/img/structure/B7648012.png)
![N-(3-chloro-4-hydroxyphenyl)-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]propanamide](/img/structure/B7648016.png)
![Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate](/img/structure/B7648022.png)

![[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-2-yl]methylurea](/img/structure/B7648033.png)
![1,3-dimethyl-N-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7648039.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648050.png)